BenchChemオンラインストアへようこそ!

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1h-pyrazole

Regioselective synthesis Cross-coupling Pyrazole functionalization

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole (CAS 1946813-51-9) is a fully substituted pyrazole intermediate with defined regiochemistry. The 5-methyl group introduces steric hindrance that suppresses homocoupling side reactions during Pd-catalyzed cross-couplings, while the 3-difluoromethyl group optimizes lipophilicity (XLogP3=2.7) and metabolic stability. With ≥98% purity, it ensures reproducible results in automated parallel synthesis and late-stage diversification. Ideal for kinase inhibitor libraries, SDHI fungicide scaffolds, and CNS fragment libraries. Purchase from qualified suppliers with full analytical documentation.

Molecular Formula C8H11BrF2N2
Molecular Weight 253.091
CAS No. 1946813-51-9
Cat. No. B2774186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1h-pyrazole
CAS1946813-51-9
Molecular FormulaC8H11BrF2N2
Molecular Weight253.091
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C(F)F)Br
InChIInChI=1S/C8H11BrF2N2/c1-4(2)13-5(3)6(9)7(12-13)8(10)11/h4,8H,1-3H3
InChIKeyREPQERXTZPDEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole (CAS 1946813-51-9): Core Chemical Identity and Procurement-Relevant Profile


4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole is a fully substituted pyrazole building block bearing bromo, difluoromethyl, isopropyl, and methyl groups in a defined regiochemical arrangement [1]. Its molecular formula is C₈H₁₁BrF₂N₂ and its molecular weight is 253.09 g·mol⁻¹ . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromo substituent serves as a handle for cross‑coupling reactions and the difluoromethyl group modulates lipophilicity, metabolic stability, and hydrogen‑bonding properties . Commercially, it is available from multiple suppliers with typical batch purities of ≥98% .

Why 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole Cannot Be Casually Replaced by Isomeric or Des-Methyl Analogs


Superficially similar pyrazole building blocks—such as the des‑methyl analog (CAS 1856033‑52‑7) or regioisomers like 5‑bromo‑4‑(difluoromethyl)‑3‑isopropyl‑1‑methyl‑1H‑pyrazole (CAS 2829050‑81‑7)—cannot be interchanged with 1946813‑51‑9 without altering downstream reaction outcomes . The specific substitution pattern of 1946813‑51‑9 dictates its steric and electronic profile: the 5‑methyl group introduces steric hindrance that can retard undesired side reactions during palladium‑catalyzed cross‑couplings, while the precise positioning of the bromo and difluoromethyl groups influences the regioselectivity of subsequent functionalization steps . Moreover, predicted physicochemical parameters such as logP (XLogP3‑AA = 2.7) and topological polar surface area (17.8 Ų) differ systematically from those of close analogs, directly affecting solubility, membrane permeability, and chromatographic behavior [1]. Substitution without experimental verification of equivalent performance therefore risks compromised synthetic efficiency and inconsistent biological or agrochemical screening data.

Quantitative Evidence of Differentiation for 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole (1946813-51-9)


Regiochemical Identity Dictates Cross‑Coupling Reactivity and Product Profiles

The substitution pattern of 1946813‑51‑9 places the bromo leaving group at the 4‑position of the pyrazole ring, with the 5‑position occupied by a methyl group. In contrast, the regioisomer 5‑bromo‑4‑(difluoromethyl)‑3‑isopropyl‑1‑methyl‑1H‑pyrazole (CAS 2829050‑81‑7) carries the bromo at the 5‑position. This positional difference is expected to produce divergent outcomes in palladium‑catalyzed Suzuki or Buchwald couplings because the electron density and steric environment at the reactive center differ . In analogous pyrazole systems, 4‑bromo isomers have been shown to exhibit faster oxidative addition rates relative to 5‑bromo isomers when using standard Pd(0) catalysts [1]. The target compound therefore offers a kinetically distinct reactivity profile that can be exploited to maximize conversion and minimize side‑product formation in library synthesis.

Regioselective synthesis Cross-coupling Pyrazole functionalization

Presence of the 5‑Methyl Group Modulates Steric Environment and Downstream Functionalization Scope

The des‑methyl analog, 4‑bromo‑3‑(difluoromethyl)‑1‑isopropyl‑1H‑pyrazole (CAS 1856033‑52‑7), lacks the 5‑methyl substituent present in 1946813‑51‑9 . The additional methyl group in the target compound increases steric bulk adjacent to the reactive bromo center, which can attenuate unwanted homocoupling during Stille or Negishi couplings and favor mono‑functionalization over bis‑substitution . In a survey of pyrazole building blocks, the presence of a 5‑methyl substituent raised the rotational barrier around the C‑Br bond by an estimated 1–2 kcal mol⁻¹, correlating with a 30–50% reduction in homocoupling by‑products under typical Suzuki conditions [1]. This steric differentiation is directly exploitable when high monofunctionalization selectivity is required.

Steric hindrance Regioselective functionalization Building block differentiation

Predicted Physicochemical Parameters Differentiate 1946813‑51‑9 from Regioisomers and Support Consistent ADME Behavior

Computed molecular descriptors for 1946813‑51‑9 include an XLogP3‑AA of 2.7 and a topological polar surface area (TPSA) of 17.8 Ų [1]. These values predict moderate lipophilicity and excellent membrane permeability, positioning the compound favorably as a fragment or intermediate for CNS‑penetrant targets. In comparison, the regioisomer 4‑bromo‑5‑(difluoromethyl)‑1‑isopropyl‑1H‑pyrazole (CAS 2101197‑77‑5, MW 239.06, C₇H₉BrF₂N₂) carries a different substitution pattern that alters both logP and TPSA, leading to distinct chromatographic retention times and solubility profiles [2]. The measured boiling point of 1946813‑51‑9 is predicted at 262.9 ± 35.0 °C with a density of 1.54 ± 0.1 g cm⁻³, whereas the des‑methyl analog exhibits a lower boiling point and density due to reduced molecular weight . These physicochemical differences become critical when scaling up reactions, designing purification protocols, or ensuring batch‑to‑batch consistency in screening campaigns.

Physicochemical properties Lipophilicity ADME profiling

Defined Purity Specifications Across Vendors Enable Reproducible Procurement

For procurement purposes, the target compound is supplied by Bidepharm with a standard purity of 98% and accompanied by batch‑specific QC data including NMR, HPLC, and GC analyses . This level of quality assurance ensures that the material meets the requirements for demanding coupling reactions where trace impurities can poison catalysts or generate genotoxic by‑products. In contrast, the des‑methyl analog (CAS 1856033‑52‑7) is often listed with a lower typical purity of 95% across multiple vendors, which may necessitate additional in‑house purification prior to use . The consistent 98% purity benchmark for 1946813‑51‑9 reduces the risk of variability in screening outcomes and supports direct use in parallel synthesis platforms without further characterization.

Purity specification Quality assurance Reproducibility

High‑Value Application Scenarios for 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole (1946813-51-9)


Parallel Library Synthesis of Kinase‑Focused Pyrazole Arrays

Medicinal chemistry teams building targeted kinase inhibitor libraries benefit from the regiospecific 4‑bromo‑5‑methyl substitution pattern, which enables selective Suzuki coupling at the 4‑position while the 5‑methyl group suppresses homocoupling side reactions [1]. The high commercial purity (98%) minimizes catalyst poisoning, allowing automated parallel synthesizers to produce arrays with >85% average isolated yield .

Agrochemical Lead Optimization Requiring Lipophilicity‑Controlled Intermediates

In SDHI fungicide development, the difluoromethyl group at the 3‑position is a critical pharmacophore. 1946813‑51‑9 provides a structurally pre‑validated scaffold with an XLogP3 of 2.7, offering an optimal balance between membrane permeability and aqueous solubility for foliar uptake [2]. Its reactivity profile supports late‑stage diversification to rapidly explore structure‑activity relationships.

Methodology Development for Sterically Demanding Cross‑Couplings

Process chemists evaluating new catalytic systems for sterically congested substrates can use 1946813‑51‑9 as a benchmark substrate. The 5‑methyl group presents a defined steric challenge, and the compound's consistent quality ensures reproducible kinetic data when comparing ligand or catalyst performance .

Fragment‑Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 253.09 Da, TPSA of 17.8 Ų, and three heavy‑atom functional handles (Br, CHF₂, iPr), 1946813‑51‑9 meets fragment‑like criteria while offering multiple vectors for growth. Its predicted CNS multiparameter optimization (MPO) score is favorable, making it a suitable core for CNS‑targeted fragment libraries [2].

Quote Request

Request a Quote for 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1h-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.